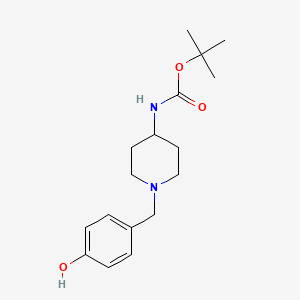

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H26N2O3 . It is also known as Carbamic acid, N-[1-[(4-hydroxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester . It is used for pharmaceutical testing .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “tert-Butylpiperidin-4-ylcarbamate” have been synthesized by dissolving in dichloromethane, adding 4-Fluorobenzoic acid, and reacting with 2-(7-Azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine .Aplicaciones Científicas De Investigación

Stabilization of Diesel Fuel

Research conducted by Koshelev et al. (1996) focused on the stabilization of ecologically clean diesel fuel using combinations of additives, including sterically hindered phenol derivatives and metal deactivators. These additives, which share structural similarities with tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate, demonstrate the potential of such compounds in improving the stability and performance of fuel formulations (Koshelev et al., 1996).

Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized and characterized tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound bearing structural resemblance to this compound. The study provided insights into the crystal structure and biological activities, including antibacterial and anthelmintic properties, showcasing the compound's potential in medical applications (Sanjeevarayappa et al., 2015).

Anti-Malarial Activity

Research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, including tert-Butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, has demonstrated anti-malarial activity. The study highlights the importance of specific substituents for generating activity, suggesting the relevance of this compound derivatives in developing new anti-malarial drugs (Cunico et al., 2009).

Photostabilization of Polymers

Lucki et al. (1986) explored the photostabilizing properties of organic sulphides and hindered piperidines in the stabilization of cis-1,4-polybutadiene. The study suggests potential applications of this compound derivatives in polymer stabilization, providing insights into mechanisms of action and the synergistic effects of stabilizers (Lucki et al., 1986).

Synthesis and Chemical Transformations

Guinchard et al. (2005) described the synthesis of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds that behave as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines. This research underscores the versatility of this compound derivatives in organic synthesis, providing a foundation for the development of new synthetic methodologies (Guinchard et al., 2005).

Direcciones Futuras

The future directions for “tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate” are not clear from the search results. As it is used for pharmaceutical testing , it may have potential applications in drug development or other areas of pharmaceutical research. Further studies are needed to explore its potential uses and benefits.

Mecanismo De Acción

Target of Action

It is suggested that the compound may have bactericidal properties, indicating potential targets within bacterial cells .

Mode of Action

It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This suggests a mechanism of action involving the dissipation of the bacterial membrane potential .

Biochemical Pathways

The compound’s potential to depolarize the bacterial cytoplasmic membrane suggests it may interfere with essential bacterial processes such as nutrient uptake, waste removal, and maintenance of cell structure .

Result of Action

Tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . This suggests that the compound’s action results in the death of these bacterial cells .

Action Environment

Like many other compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

tert-butyl N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAQYWKIIJWRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)

![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)

![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)